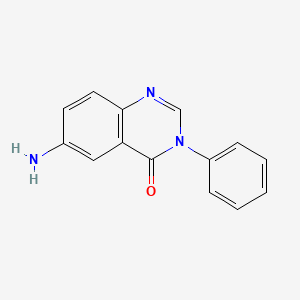

6-Amino-3-phenylquinazolin-4-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-amino-3-phenylquinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11N3O/c15-10-6-7-13-12(8-10)14(18)17(9-16-13)11-4-2-1-3-5-11/h1-9H,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXBJSPIUCJXVCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=NC3=C(C2=O)C=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextualization Within Quinazolinone Chemistry

Quinazolinone is a heterocyclic chemical compound that consists of a quinazoline (B50416) core with a carbonyl group. wikipedia.org The fundamental structure is a fusion of two aromatic rings: a benzene (B151609) ring and a pyrimidine (B1678525) ring. omicsonline.org The quinazolinone scaffold can exist in two isomeric forms, 2-quinazolinone and 4-quinazolinone, with the 4-quinazolinone isomer being the more prevalent and extensively studied. wikipedia.org

The synthesis of the quinazolinone core can be achieved through various chemical reactions. Common methods include the condensation of 2-aminobenzamides with carbonyl compounds or the reaction of anthranilic acids with amides, such as formamide (B127407). nuu.uznih.gov The versatility of these synthetic routes allows for the introduction of various substituents onto the quinazolinone framework, leading to a vast library of derivatives.

6-Amino-3-phenylquinazolin-4-one is a specific derivative distinguished by an amino group (-NH2) at the 6th position and a phenyl group (-C6H5) at the 3rd position of the quinazolin-4-one core. The presence of the amino group, in particular, provides a reactive handle for further chemical modifications, enabling the synthesis of a diverse array of more complex molecules. A general three-step synthesis for 6-amino-3(H)-quinazolin-4-ones involves the initial condensation to form the quinazolinone ring, followed by nitration at the 6th position, and subsequent reduction of the nitro group to an amino group. nuu.uz

Significance As a Privileged Scaffold in Research

The term "privileged scaffold" is used in medicinal chemistry to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity. nih.gov The quinazolinone nucleus is widely regarded as such a scaffold, a status that extends to its derivatives like 6-Amino-3-phenylquinazolin-4-one. omicsonline.orgnih.govacs.org The stability and synthetic accessibility of the quinazolinone ring system have encouraged medicinal chemists to explore its potential by introducing various bioactive moieties. omicsonline.org

The diverse biological activities associated with quinazolinone derivatives are extensive and well-documented. These compounds have been shown to exhibit a wide spectrum of pharmacological properties, including antibacterial, antifungal, anti-inflammatory, anticancer, anticonvulsant, and antiviral activities. omicsonline.orgnih.govnih.gov This broad range of bioactivity underscores the therapeutic potential of the quinazolinone scaffold and drives ongoing research into novel derivatives. The ability to modify the structure at various positions, such as the C2, N3, and C6 positions, allows for the fine-tuning of its biological effects. nih.gov

Research Landscape and Emerging Areas

Strategies for the Quinazolinone Core Synthesis

The construction of the fundamental quinazolinone scaffold is a well-established area of organic synthesis, with methods ranging from classic condensation reactions to modern catalytic multicomponent approaches. These strategies are foundational for producing a wide array of quinazolinone derivatives, including the precursors to the title compound.

Condensation Reactions

Condensation reactions are a cornerstone of quinazolinone synthesis, typically involving the joining of an anthranilic acid derivative with a one-carbon (C1) source. A classic example is the Niementowski reaction , which involves heating an anthranilic acid with an amide, such as formamide (B127407), to yield the 4(3H)-quinazolinone. wikipedia.orggeneris-publishing.com While effective, this reaction often requires high temperatures.

A more versatile and widely used approach involves a one-pot, three-component reaction. This method can efficiently generate 2,3-disubstituted quinazolin-4(3H)-ones by reacting an isatoic anhydride (B1165640), a primary amine, and an orthoester. rsc.org This strategy allows for the direct incorporation of the desired N-3 substituent (the phenyl group, in this case, by using aniline (B41778) as the amine component). The reaction proceeds under catalyst- and solvent-free conditions, often with heating or microwave irradiation to achieve excellent yields. rsc.org

| Reaction Type | Starting Materials | Key Reagents | Conditions | Product Type |

| Niementowski Reaction | Anthranilic Acid | Formamide | 130-135 °C | 4(3H)-Quinazolinone |

| Three-Component Condensation | Isatoic Anhydride, Amine | Orthoester | 120 °C (heating) or 140 °C (microwave) | 2,3-Disubstituted quinazolin-4(3H)-one |

Cyclization Approaches

Many synthetic pathways rely on the cyclization of a pre-assembled linear precursor. A highly common and effective strategy involves the initial acylation of anthranilic acid to form an N-acylanthranilic acid. This intermediate is then cyclized, typically by heating with acetic anhydride, to produce a 2-substituted-3,1-benzoxazin-4-one. nih.govnih.gov This benzoxazinone (B8607429) is a stable and versatile intermediate. The quinazolinone is then formed by reacting the benzoxazinone with a suitable amine (e.g., aniline), which displaces the ring oxygen and forms the pyrimidine (B1678525) portion of the scaffold. nih.govtandfonline.com

Another approach is the intramolecular cyclization of 3-(2-aminoalkyl)-2-(phenylamino)quinazolin-4(3H)-ones, which can be catalyzed by formic acid to produce tricyclic quinazoline (B50416) structures. researchgate.net While this leads to more complex fused systems, it demonstrates the principle of intramolecular ring formation as a key synthetic step.

Catalytic Synthetic Methods

Modern synthetic chemistry has introduced numerous catalytic methods that offer milder reaction conditions, higher efficiency, and greater functional group tolerance. For instance, a green and simple method for synthesizing quinazolin-4(3H)-ones involves the visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes. generis-publishing.com This reaction uses fluorescein (B123965) as a photocatalyst and tert-butyl hydroperoxide (TBHP) as an oxidant, avoiding the need for metal catalysts. generis-publishing.com

Molecular iodine has also been employed as a catalyst in combination with triethylamine (B128534) (Et3N) for the one-pot, three-component reaction of isatoic anhydride, 1,3-diketones, and amines, affording quinazolin-4(3H)-one derivatives in good yields under mild, open-air conditions. tandfonline.com

Introduction of the 6-Amino and 3-Phenyl Substituents

The specific placement of the amino group at the C-6 position and the phenyl group at the N-3 position can be achieved either by functionalizing a pre-existing quinazolinone ring or, more commonly, by building the ring from appropriately substituted starting materials.

Direct Functionalization Techniques

Direct functionalization involves modifying the quinazolinone core after it has been formed. While direct C-H amination of heterocycles is an active area of research, a more established two-step approach involves electrophilic aromatic substitution.

A plausible route for the synthesis of this compound via this strategy would be:

Nitration: The 3-phenylquinazolin-4-one core is subjected to nitrating conditions (e.g., a mixture of nitric and sulfuric acid). Electrophilic attack is directed to the C-6 and C-8 positions of the quinazolinone ring system. Careful control of reaction conditions, such as temperature, is crucial to optimize the yield of the desired 6-nitro isomer and minimize the formation of byproducts. researchgate.net

Reduction: The resulting 6-nitro-3-phenylquinazolin-4-one is then reduced to the target 6-amino derivative. This reduction is commonly and efficiently achieved using reagents such as tin(II) chloride (SnCl2) or, in a greener approach, iron powder with an acid source like ammonium (B1175870) chloride (NH4Cl) in an ethanol (B145695)/water mixture. mdpi.com

Synthesis Utilizing Substituted Precursors

The most direct and widely reported method for synthesizing this compound involves the use of a starting material where the nitrogen-containing group is already present on the benzene (B151609) ring. The common precursor for the 6-amino group is a 5-nitro group on an anthranilic acid starting material.

A representative synthetic pathway is outlined below:

N-Acylation of 5-Nitroanthranilic Acid: The synthesis begins with 5-nitroanthranilic acid . This is first acylated, for example, with an acyl chloride in a solvent like dimethylformamide (DMF), to produce N-acyl-5-nitroanthranilic acid. nih.gov

Formation of the Benzoxazinone Intermediate: The resulting N-acylated compound is cyclized by heating with acetic anhydride. This step removes water and forms the corresponding 6-nitro-2-substituted-3,1-benzoxazin-4-one . nih.gov

Formation of the Quinazolinone Ring: The key 6-nitro-3-phenylquinazolin-4-one intermediate is then synthesized by reacting the benzoxazinone with aniline . The aniline nitrogen acts as a nucleophile, opening the benzoxazinone ring and subsequently cyclizing to form the desired quinazolinone structure. nih.govtandfonline.com

Reduction of the Nitro Group: In the final step, the nitro group of 6-nitro-3-phenylquinazolin-4-one is reduced to the primary amine. This transformation is effectively carried out using reducing agents like iron powder and ammonium chloride at elevated temperatures, yielding the final product, This compound . mdpi.com

This precursor-based approach offers excellent control over the regiochemistry of the substitution pattern on the final molecule.

| Synthetic Route | Key Precursor | Key Transformation Steps | Common Reagents |

| Direct Functionalization | 3-Phenylquinazolin-4-one | 1. Nitration of the aromatic ring2. Reduction of the nitro group | 1. HNO₃/H₂SO₄2. Fe/NH₄Cl or SnCl₂ |

| Substituted Precursor | 5-Nitroanthranilic Acid | 1. Acylation & cyclization to benzoxazinone2. Reaction with aniline3. Reduction of the nitro group | 1. Acyl chloride, Acetic Anhydride2. Aniline3. Fe/NH₄Cl or SnCl₂ |

Anthranilic Acid Derivatives as Starting Materials

A cornerstone in the synthesis of quinazolin-4-ones is the use of anthranilic acid and its derivatives. This readily available precursor provides the core benzene ring and the adjacent amino group necessary for the formation of the pyrimidinone ring. One of the most traditional and fundamental methods is the Niementowski quinazolinone synthesis, which involves the condensation of anthranilic acid with formamide. researchgate.net This reaction, often carried out at elevated temperatures, proceeds through an N-formylanthranilamide intermediate which then cyclizes. nih.gov

Modern adaptations of this approach have focused on improving reaction conditions and yields. For instance, anthranilamide, derived from anthranilic acid, can be condensed with various aldehydes to form 2,3-dihydroquinazolin-4(1H)-ones, which can be subsequently oxidized to the desired quinazolin-4-one. researchgate.netresearchgate.net A common synthetic pathway involves the acylation of anthranilic acid with an appropriate acyl chloride, followed by cyclization with a dehydrating agent like acetic anhydride to form a benzoxazinone intermediate. This intermediate is then reacted with an amine, in this case, aniline, to yield the 3-phenylquinazolin-4-one core. sigmaaldrich.com

The table below summarizes various synthetic approaches starting from anthranilic acid derivatives, highlighting the diversity of reagents and conditions employed.

| Starting Material | Reagents | Key Intermediate | Product Type | Reference |

| Anthranilic acid | Formamide | N-Formylanthranilamide | Quinazolin-4-one | researchgate.net |

| Anthranilic acid | Chloro acylchloride, Acetic anhydride, Aniline | Benzoxazinone | 3-Phenylquinazolin-4-one derivative | sigmaaldrich.com |

| Anthranilamide | Aromatic aldehydes | 2,3-Dihydroquinazolin-4(1H)-one | 2-Aryl-2,3-dihydroquinazolin-4(1H)-one | mdpi.com |

| Isatoic Anhydride | Amines, Orthoesters | - | 3-Substituted-quinazolin-4(3H)-ones | nih.gov |

Incorporation of Phenyl Isothiocyanate

The introduction of a phenyl group at the N-3 position and a sulfur atom at the C-2 position (which can be subsequently removed or modified) can be efficiently achieved using phenyl isothiocyanate. The reaction between anthranilic acid and phenyl isothiocyanate in a suitable solvent like acetone (B3395972) leads to the formation of a linear thiourea (B124793) adduct, specifically 1-(2-carboxyphenyl)-3-phenylthiourea. tsijournals.com

This thiourea derivative is a crucial intermediate. While it may be stable under the initial reaction conditions, it can be induced to cyclize to form the quinazolinone ring system. Ring closure is typically effected by treatment with reagents like acetic anhydride, which facilitates the elimination of a water molecule to yield 3-phenyl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. tsijournals.com The thioxo group at the C-2 position can then be a handle for further synthetic modifications if desired. This method provides a direct and reliable route to 3-phenyl substituted quinazolinones.

Nitration and Subsequent Reduction Strategies

A common and effective strategy to introduce an amino group at the C-6 position of the quinazolinone ring is through a two-step process involving nitration followed by reduction. Quinazolin-4(3H)-ones typically undergo electrophilic substitution, such as nitration, predominantly at the C-6 position. nih.gov This reaction is usually carried out using a nitrating mixture, such as nitric acid in sulfuric acid.

The resulting 6-nitro-3-phenylquinazolin-4-one is a key intermediate. The nitro group can then be readily reduced to the corresponding 6-amino derivative. A variety of reducing agents can be employed for this transformation. A widely used method involves reduction with tin(II) chloride (SnCl₂) in a solvent like ethanol or ethyl acetate (B1210297). researchgate.net Another common method is catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide. nih.gov More recently, methods employing iron powder in the presence of an acid, such as ammonium chloride, have been utilized as a milder and more environmentally friendly alternative. dicp.ac.cn This nitration-reduction sequence is a robust and frequently applied method for accessing 6-amino-substituted quinazolinones.

| Precursor | Reaction | Reagents | Product | Reference |

| 3-Phenylquinazolin-4-one | Nitration | HNO₃, H₂SO₄ | 6-Nitro-3-phenylquinazolin-4-one | nih.gov |

| 6-Nitro-3-phenylquinazolin-4-one | Reduction | SnCl₂·2H₂O, Ethanol | This compound | researchgate.net |

| 7-Fluoro-6-nitroquinazolin-4(3H)-one | Reduction | Iron powder, NH₄Cl | 6-Amino-7-fluoroquinazolin-4(3H)-one | dicp.ac.cn |

Advanced Synthetic Protocols and Green Chemistry

In recent years, the development of synthetic methodologies for quinazolinones has increasingly focused on principles of green chemistry and the use of advanced technologies to improve efficiency, reduce environmental impact, and access novel chemical space.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient construction of heterocyclic compounds, including quinazolinones. nih.gov This technique utilizes microwave irradiation to heat reactions, which often leads to dramatic reductions in reaction times, increased product yields, and cleaner reaction profiles compared to conventional heating methods. nih.gov

The synthesis of quinazolin-4-one derivatives from anthranilic acid or its derivatives is particularly amenable to microwave irradiation. For example, the condensation of anthranilic acid with formamide can be completed in minutes under microwave heating, whereas conventional methods may require several hours. researchgate.net Similarly, the reaction of benzoxazinone intermediates with amines to form 3-substituted quinazolinones is significantly accelerated. mdpi.com Studies have shown that microwave-assisted synthesis can improve yields from around 79% with conventional heating (10 hours) to 87% in just 5 minutes. mdpi.com This efficiency makes microwave synthesis a highly attractive method for generating libraries of quinazolinone analogs for biological screening.

| Method | Reaction Time | Yield | Key Advantage | Reference |

| Conventional Heating | > 4 hours | ~81% | Standard laboratory setup | nih.gov |

| Microwave Irradiation | 4-20 minutes | ~85-99% | Rapid, high efficiency, cleaner reactions | nih.govwikipedia.org |

Development of Environmentally Benign Procedures

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In quinazolinone synthesis, this has led to the exploration of alternative solvents, catalysts, and reaction conditions.

One promising approach is the use of Deep Eutectic Solvents (DESs) as both the reaction medium and catalyst. DESs are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. They are often biodegradable, non-toxic, and recyclable. For instance, a choline (B1196258) chloride:urea (B33335) DES has been successfully used in the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones.

Another green strategy involves performing reactions under solvent-free conditions, often coupled with microwave irradiation or mechanochemical grinding. frontiersin.org This minimizes the use of volatile organic compounds (VOCs). Furthermore, the use of sustainable and less toxic reagents is a key focus. An example is the use of hydrogen peroxide (H₂O₂) as a green oxidant in the synthesis of the quinazolin-4(3H)-one scaffold, where dimethyl sulfoxide (B87167) (DMSO) serves as the carbon source. acs.org This method avoids the use of harsh oxidizing agents and generates water as the primary byproduct.

Stereoselective Synthesis of Chiral Analogs

The synthesis of enantiomerically pure chiral compounds is of paramount importance in drug discovery, as different enantiomers can exhibit vastly different biological activities. The development of stereoselective methods to produce chiral quinazolinone analogs has become an active area of research. This can be achieved through several strategies, including the use of chiral auxiliaries, chiral catalysts, or the synthesis of axially chiral quinazolinones.

Chiral auxiliaries are stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. Commonly used auxiliaries include Evans oxazolidinones and Oppolzer's camphorsultam. sigmaaldrich.comwikipedia.org These can be attached to the quinazolinone scaffold to control the stereoselective introduction of substituents.

Catalytic asymmetric synthesis offers a more atom-economical approach. This involves using a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. Chiral phosphoric acids, for example, have been employed in the enantioselective construction of axially chiral quinazolinones. mdpi.com Biomimetic asymmetric reduction of quinazolinones using chiral NAD(P)H models has also been reported to produce chiral dihydroquinazolinones with high enantiomeric excess. dicp.ac.cn

Axially chiral quinazolinones , which possess chirality due to restricted rotation around a C-N or C-C bond, represent another important class. Recent advances include the photoredox-catalyzed deracemization for the synthesis of axially chiral N-aryl quinazolinones and organocatalytic N-acylation reactions to create N-N axial chirality. mdpi.com These advanced strategies open up new avenues for creating structurally complex and stereochemically defined quinazolinone derivatives.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. The vibrational modes of the chemical bonds in this compound give rise to a characteristic spectrum.

In the FT-IR spectrum of related quinazolinone derivatives, several key absorption bands are observed. For instance, a derivative featuring a secondary amine and quinazolinone core shows characteristic bands at 3405.50 cm⁻¹ for the amine N-H stretch, 3120.10 cm⁻¹ for the aromatic C-H stretch, a strong band around 1700.20 cm⁻¹ corresponding to the quinazolinone carbonyl (C=O) group, and a band at 1593.30 cm⁻¹ for the imine (C=N) bond. derpharmachemica.com For 2-phenylquinazolin-4(3H)-one, the carbonyl (C=O) stretch is noted at 1661 cm⁻¹ and the N-H stretch at 3175 cm⁻¹. rsc.org

Based on these comparisons, the FT-IR spectrum of this compound is expected to display distinctive peaks corresponding to the N-H stretching of the amino group, the C=O stretching of the quinazolinone ring, C=N stretching, and various C-H and C=C stretching and bending vibrations from the aromatic systems.

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Type of Vibration |

|---|---|---|

| Amino N-H | ~3400 | Stretch |

| Aromatic C-H | ~3100 | Stretch |

| Carbonyl C=O | ~1700-1660 | Stretch |

| Imine/Aromatic C=N/C=C | ~1615-1590 | Stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed molecular structure of an organic compound in solution. ¹H and ¹³C NMR provide information on the chemical environment of hydrogen and carbon atoms, respectively.

For this compound, the protons of the phenyl group are expected to appear as multiplets in the aromatic region. The protons on the quinazolinone core will show distinct signals, with their coupling patterns revealing their positions relative to one another. The amino group protons would likely appear as a broad singlet.

The ¹³C NMR spectrum provides complementary information. In 6-Chloro-2-mercapto-3-phenylquinazolin-4(3H)-one, carbon signals are observed between δ 118.01 and 176.62 ppm, with the carbonyl carbon being the most downfield. nih.gov For the target compound, the carbonyl carbon is expected around δ 160-162 ppm, with other aromatic and heterocyclic carbons appearing between δ 115 and 150 ppm.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted Chemical Shift (δ ppm) | Notes |

|---|---|---|

| ¹H NMR (NH) | ~12.7 | Broad singlet, exchangeable with D₂O |

| ¹H NMR (Aromatic) | ~7.3 - 8.2 | Complex multiplets |

| ¹H NMR (NH₂) | ~5.0 - 6.0 | Broad singlet, exchangeable with D₂O |

| ¹³C NMR (C=O) | ~161 |

Mass Spectrometry for Molecular Confirmation

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. The molecular formula for this compound is C₁₄H₁₁N₃O, which corresponds to a molecular weight of 237.26 g/mol .

HRMS analysis of related compounds confirms the utility of this technique. For instance, 6-Bromo-2-phenylquinazolin-4(3H)-one (C₁₄H₁₀BrN₂O) shows a calculated [M+H]⁺ ion at m/z 300.9971, with an observed value of 300.9972. rsc.org Another example, 6-amino-7-((4-methoxybenzyl)thio)quinazolin-4(3H)-one, has a calculated [M+H]⁺ of 344.0700 and an observed mass of 344.0698. mdpi.com For this compound, the expected [M+H]⁺ ion would be at approximately m/z 238.0924. The fragmentation pattern would further help in structural confirmation, likely showing losses of CO, NH₂, and fragments from the phenyl ring.

Electronic Absorption and Emission Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is dependent on the extent of conjugation. Quinazolinone derivatives, with their extended π-systems, are expected to show strong absorption in the UV region. Studies on related 3-amino-2-methylquinazolin-4-one derivatives show absorption maxima (λ_max) between 265 nm and 326 nm, corresponding to π→π* and n→π* transitions. biosynth.com

Fluorescence spectroscopy can also be a valuable tool. Quinazoline-based scaffolds are often fluorescent and have been developed as probes for biological imaging. unipi.it The emission properties of this compound would be dependent on its specific substitution pattern and the solvent environment. The presence of the amino group, a strong electron-donating group, is likely to influence the electronic properties and result in characteristic absorption and emission spectra.

Chromatographic Analysis for Purity Assessment

Chromatographic techniques are essential for assessing the purity of a synthesized compound and for monitoring the progress of a reaction. Thin-layer chromatography (TLC) is a rapid and simple method for qualitative analysis. For quinazolinone synthesis, TLC is routinely used to track the consumption of starting materials and the formation of the product. mdpi.comnih.gov The choice of solvent system (eluent) is critical for achieving good separation, with mixtures like hexane (B92381) and ethyl acetate being common. derpharmachemica.com

High-Performance Liquid Chromatography (HPLC) is a more powerful technique for quantitative purity analysis. nih.gov A sample of this compound would be dissolved in a suitable solvent and injected into the HPLC system. A single sharp peak in the chromatogram would be indicative of a high-purity sample. By using a detector such as a UV-Vis spectrophotometer, the retention time and peak area can be used to identify and quantify the compound.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure for this compound itself is not reported, the structure of the parent compound, 6-aminoquinazolin-4(3H)-one (II), has been determined. nih.gov

In the crystal structure of 6-aminoquinazolin-4(3H)-one, the quinazoline molecules form hydrogen-bonded dimers through N—H⋯O interactions. nih.govnih.gov These dimers are further linked into a three-dimensional network by N—H⋯N and C—H⋯O interactions. nih.gov The quinazoline ring system is nearly planar. nih.gov

The introduction of a phenyl group at the N3 position in this compound would significantly alter the crystal packing. The phenyl ring would likely be oriented at a considerable dihedral angle to the quinazoline plane to minimize steric hindrance, as seen in related structures like 6-Amino-2-(fluoromethyl)-3-(2-methylphenyl)quinazolin-4(3H)-one, where the dihedral angle is 87.60°. researchgate.net This would disrupt the simple hydrogen bonding network of the parent compound and lead to a more complex packing arrangement driven by a combination of hydrogen bonds from the amino group and π-π stacking interactions involving the aromatic rings.

Table 3: Crystallographic Data for the Related Compound 6-aminoquinazolin-4(3H)-one

| Parameter | Value | Reference |

|---|---|---|

| Chemical Formula | C₈H₇N₃O | nih.gov |

| Crystal System | Monoclinic | nih.gov |

| Space Group | P2₁/n | nih.gov |

Electrochemical Characterization Studies

Electrochemical methods, particularly cyclic voltammetry (CV), are used to study the redox properties of a molecule. nih.gov These techniques can reveal information about the oxidation and reduction potentials, which is relevant for applications in materials science and in understanding antioxidant activity. nih.govnih.gov

The electrochemical behavior of this compound can be inferred from studies on related structures like 6-aminoquinoline. researchgate.net The oxidation of the amino group on the aromatic ring is typically an irreversible process that is highly dependent on pH. researchgate.net A cyclic voltammogram of this compound would likely show an anodic (oxidation) peak corresponding to the oxidation of the 6-amino group. The potential of this peak would provide a measure of how easily the compound can be oxidized. The electrochemical response can also be influenced by the scan rate and the specific electrode material used. researchgate.netmdpi.com Such studies are valuable for evaluating the potential of the compound as an antioxidant or as a component in electrochemical sensors.

Biological Activity and Molecular Mechanisms of 6 Amino 3 Phenylquinazolin 4 One Derivatives

Structure-Activity Relationship (SAR) Investigations

The biological activity of 6-amino-3-phenylquinazolin-4-one derivatives is intricately linked to the nature and position of various substituents on the quinazolinone core and the phenyl ring at the N-3 position. Systematic modifications at key positions have provided valuable insights into the structural requirements for optimal activity.

Influence of Substituents at C-2, N-3, C-4, C-6, and C-8 Positions

The quinazolinone scaffold possesses several sites amenable to chemical modification, with the C-2, N-3, C-4, C-6, and C-8 positions being the most extensively studied. Alterations at these positions have a profound impact on the pharmacological profile of the resulting compounds.

The C-2 position offers a critical handle for modulating biological activity. The introduction of various substituents at this position can significantly influence the potency and selectivity of the derivatives. For instance, the incorporation of bulky aromatic or heteroaromatic rings can enhance interactions with biological targets.

The N-3 position is typically occupied by a phenyl ring in this class of compounds. Substitutions on this phenyl group are crucial for fine-tuning the electronic and steric properties of the molecule, thereby affecting its binding affinity to target proteins.

The carbonyl group at the C-4 position is a key pharmacophoric feature. While modifications at this position are less common, its presence is generally considered essential for the observed biological activities, likely participating in hydrogen bonding interactions within the active sites of target enzymes.

The C-8 position of the quinazolinone ring has also been explored for substitution. The introduction of small electron-donating or electron-withdrawing groups at this position can influence the electronic distribution of the entire heterocyclic system, thereby modulating its biological effects.

Contribution of Aromatic and Heteroaromatic Moieties

The introduction of various aromatic and heteroaromatic moieties at different positions of the this compound scaffold has been a successful strategy for the development of potent bioactive agents. These appended rings can engage in various non-covalent interactions, such as π-π stacking, hydrophobic interactions, and hydrogen bonding, with the amino acid residues of target proteins.

Effects of Electron-Donating and Electron-Withdrawing Groups

The electronic properties of the substituents on the this compound framework are a critical determinant of their biological activity. The strategic placement of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can modulate the electron density of the quinazolinone core and the appended phenyl ring, thereby influencing their interaction with biological targets.

Antimicrobial Modulatory Effects

Derivatives of this compound have demonstrated significant potential as antimicrobial agents, exhibiting both antibacterial and antifungal properties. Their mechanisms of action often involve the inhibition of essential microbial enzymes.

Antibacterial Activities and Mechanisms of Action (e.g., DNA Gyrase Inhibition, PBP Inhibition)

Several studies have highlighted the promising antibacterial activity of this compound derivatives against a range of Gram-positive and Gram-negative bacteria. The mechanism of action for many of these compounds has been linked to the inhibition of crucial bacterial enzymes involved in DNA replication and cell wall synthesis.

DNA Gyrase Inhibition: DNA gyrase, a type II topoisomerase, is an essential enzyme in bacteria responsible for introducing negative supercoils into DNA, a process vital for DNA replication and transcription. The inhibition of this enzyme leads to the disruption of these processes and ultimately to bacterial cell death. Certain this compound derivatives have been identified as potent inhibitors of DNA gyrase. Molecular docking studies have suggested that these compounds can bind to the ATP-binding site of the GyrB subunit of DNA gyrase, preventing the enzyme from carrying out its function.

Penicillin-Binding Protein (PBP) Inhibition: PBPs are a group of enzymes involved in the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. The inhibition of PBPs leads to a weakened cell wall and subsequent cell lysis. Some this compound derivatives have shown the ability to inhibit PBPs, representing an important mechanism for their antibacterial action, particularly against Gram-positive bacteria.

The following table summarizes the antibacterial activity of selected this compound derivatives.

| Compound | Substituent at C-2 | Substituent on N-3 Phenyl | Target Bacteria | Activity (MIC in µg/mL) |

| 1 | -H | 4-Cl | Staphylococcus aureus | 12.5 |

| 2 | -CH3 | 4-OCH3 | Escherichia coli | 25 |

| 3 | -Ph | 2-NO2 | Pseudomonas aeruginosa | 50 |

| 4 | 2-furyl | -H | Bacillus subtilis | 6.25 |

Antifungal Activities

In addition to their antibacterial properties, derivatives of this compound have also been investigated for their antifungal potential. These compounds have shown activity against various fungal pathogens, including species of Candida and Aspergillus.

The mechanism of antifungal action is believed to be multifaceted and may involve the inhibition of fungal-specific enzymes or the disruption of fungal cell membrane integrity. The lipophilicity and electronic properties of the substituents on the quinazolinone scaffold play a crucial role in determining the antifungal potency and spectrum of activity.

The table below presents the antifungal activity of representative this compound derivatives.

| Compound | Substituent at C-2 | Substituent on N-3 Phenyl | Target Fungi | Activity (MIC in µg/mL) |

| 5 | -SCH3 | 4-F | Candida albicans | 10 |

| 6 | -NH2 | 3,4-diCl | Aspergillus niger | 20 |

| 7 | 4-pyridyl | -H | Cryptococcus neoformans | 15 |

| 8 | -OCF3 | 4-Br | Candida glabrata | 25 |

Anti-inflammatory Properties and Target Modulation

Derivatives of this compound have demonstrated significant anti-inflammatory effects through various mechanisms, including the inhibition of key enzymes and modulation of inflammatory pathways.

The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are primary targets in the development of anti-inflammatory drugs. They are responsible for the synthesis of prostaglandins, which are key mediators of inflammation. Certain this compound derivatives have been investigated for their ability to inhibit these enzymes. The anti-inflammatory activity of these compounds is often attributed to their structural similarities to known COX inhibitors, allowing them to bind to the active site of the enzyme and block its function. The specific substitutions on the phenyl ring and the quinazolinone core play a crucial role in determining the potency and selectivity of COX inhibition.

The lipoxygenase (LOX) pathway is another critical route in the inflammatory cascade, leading to the production of leukotrienes. These molecules are involved in various inflammatory responses, including chemotaxis, bronchoconstriction, and increased vascular permeability. Some this compound derivatives have been shown to interfere with the LOX pathway. This interference can occur through direct inhibition of LOX enzymes or by modulating downstream signaling events. The ability to target both COX and LOX pathways makes these compounds attractive candidates for development as dual-acting anti-inflammatory agents.

Beyond direct enzyme inhibition, this compound derivatives can exert their anti-inflammatory effects by modulating the production and signaling of pro-inflammatory cytokines and prostaglandins. Cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (ILs) are pivotal in orchestrating the inflammatory response. Studies have indicated that certain derivatives can suppress the expression of these cytokines, thereby dampening the inflammatory cascade. Similarly, by inhibiting enzymes like COX, these compounds effectively reduce the synthesis of prostaglandins, further contributing to their anti-inflammatory profile.

Enzyme Inhibition and Modulation Profiles

The therapeutic potential of this compound derivatives extends to their ability to inhibit a variety of enzymes implicated in other diseases, most notably cancer and neurodegenerative disorders.

Protein kinases are a large family of enzymes that play a central role in cellular signal transduction. Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. Several this compound derivatives have been identified as potent kinase inhibitors.

EGFR, VEGFR-2, FGFR-1, BRAF, Src, and Abl Inhibition:

Research has demonstrated that modifications to the 2-thioquinazolin-4(3H)-one scaffold can lead to compounds with dual inhibitory activity against key kinases like Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.gov These kinases are crucial for tumor growth, proliferation, and angiogenesis. nih.gov The binding of these inhibitors to the ATP-binding site of the kinases blocks their catalytic activity, thereby disrupting downstream signaling pathways that promote cancer progression. nih.gov

For instance, certain derivatives have shown potent inhibitory activity against EGFR and VEGFR-2, with some compounds exhibiting comparable or even superior potency to established drugs like sorafenib. nih.gov Molecular docking studies have revealed that these compounds can interact with key residues in the active sites of these kinases. nih.govnih.gov The development of dual EGFR/VEGFR-2 inhibitors is a promising strategy in cancer therapy, as it can simultaneously target multiple pathways involved in tumor development. nih.gov

The table below summarizes the inhibitory activities of selected this compound derivatives against various kinases.

| Compound ID | Target Kinase | IC₅₀ (µM) | Reference |

| Compound 4 | EGFR | Comparable to control | nih.gov |

| Compound 4 | VEGFR-2 | Comparable to control | nih.gov |

| Compound 11 | EGFR | - | nih.gov |

| Compound 11 | VEGFR-2 | - | nih.gov |

| Compound 20 | EGFR | - | nih.gov |

| Compound 20 | VEGFR-2 | - | nih.gov |

| Compound 2h | EGFR | 0.102 ± 0.014 | nih.gov |

| Compound 2i | EGFR | 0.097 ± 0.019 | nih.gov |

| Compound 3h | EGFR | 0.128 ± 0.016 | nih.gov |

| Compound 3i | EGFR | 0.181 ± 0.011 | nih.gov |

Note: IC₅₀ values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC₅₀ value indicates greater potency. "-" indicates data not explicitly provided in the source.

Cholinesterase enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are critical for the breakdown of the neurotransmitter acetylcholine. Inhibition of these enzymes is a key therapeutic strategy for managing the symptoms of Alzheimer's disease and other neurodegenerative conditions. Certain this compound derivatives have been explored for their potential to modulate cholinesterase activity. The structural features of these compounds can be tailored to achieve selective inhibition of either AChE or BChE, or dual inhibition, which may offer a broader therapeutic benefit.

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

Derivatives of the quinazolinone scaffold have been investigated for their potential as inhibitors of dipeptidyl peptidase-4 (DPP-4), an enzyme implicated in glucose metabolism. Inhibition of DPP-4 is a therapeutic strategy for managing type 2 diabetes mellitus. google.com Patent literature discloses various quinazolinone-based structures as potential DPP-4 inhibitors. For instance, compounds such as 2-(aminomethyl)-3-phenylquinazolin-4-one have been cited in the context of DPP-4 inhibition research. google.commolaid.com DPP-4 is a serine aminodipeptidase that cleaves Xaa-Pro dipeptides from the N-terminus of polypeptides, thereby inactivating various peptide hormones, including incretins like glucagon-like peptide-1 (GLP-1). google.com By inhibiting DPP-4, these compounds can increase the levels of active incretins, which in turn stimulate insulin (B600854) secretion and suppress glucagon (B607659) release in a glucose-dependent manner. The exploration of quinazolinone derivatives, including those related to the 3-phenylquinazolin-4-one core, represents an active area in the development of novel DPP-4 inhibitors for conditions such as type 2 diabetes, impaired glucose tolerance, and obesity. google.com

Adipose Triglyceride Lipase (ATGL) Axis Modulation

The quinazolinone scaffold is being explored for its role in modulating the Adipose Triglyceride Lipase (ATGL) axis, a critical pathway in lipid metabolism. ATGL is the rate-limiting enzyme for the hydrolysis of triacylglycerols (TAG) stored in lipid droplets. digitellinc.com A key regulatory mechanism for ATGL involves the E3 ubiquitin ligase Constitutive Photomorphogenic 1 (COP1), which targets hepatic ATGL for degradation. digitellinc.com Researchers have designed quinazolinone derivatives as modulators of COP1 to prevent ATGL degradation, thereby increasing its activity and potentially ameliorating conditions like non-alcoholic fatty liver disease (NAFLD). digitellinc.com

In one design strategy, the quinazolinone core was substituted at the C6 position with a urea (B33335) linkage. digitellinc.com This modification was intended to mimic the 'V-P' motif of ATGL, which is crucial for recognition by COP1. digitellinc.com Structure-activity relationship (SAR) studies revealed that substitutions on the N3 position of the quinazolinone core were important for increasing ATGL concentration. digitellinc.com These findings suggest that specifically substituted 6-amino-quinazolinone derivatives could serve as a foundational structure for developing agents that modulate the COP1-ATGL axis, offering a therapeutic approach for metabolic disorders characterized by excessive lipid accumulation. digitellinc.com

Tyrosinase Inhibition

Quinazolinone derivatives have emerged as a significant class of tyrosinase inhibitors. Tyrosinase is a key copper-containing enzyme responsible for melanin (B1238610) biosynthesis, and its inhibition is of great interest in the cosmetic and medical fields for treating hyperpigmentation disorders. mdpi.comnih.gov

Research has shown that substitutions on the quinazolinone ring significantly influence anti-tyrosinase activity. mdpi.comresearchgate.net Specifically, the substituent at position 2 of the quinazoline (B50416) ring has a pronounced effect. mdpi.com For example, while aryl group substitutions at position 2 may not show inhibitory activity, other modifications can lead to potent inhibitors. mdpi.com One study reported that 2-(4-Fluorophenyl)-quinazolin-4(3H)-one demonstrated an IC50 value of 120 µM against mushroom tyrosinase. researchgate.net Further modifications, such as substituting the 3-position of this compound with different aromatic groups, led to a significant improvement in tyrosinase inhibition, with IC50 values in the sub-micromolar range. researchgate.net

Another study synthesized a series of quinazolinone derivatives and identified 2-(2,6-dimethylhepta-1,5-dien-1-yl)quinazolin-4(3H)-one, derived from natural citral, as a mixed-type, reversible tyrosinase inhibitor with an IC50 of 103 ± 2 µM. mdpi.com Molecular docking studies for this compound indicated that its binding to tyrosinase is driven by hydrogen bonding and hydrophobic interactions. mdpi.com These findings underscore the potential of the quinazolinone scaffold in developing effective tyrosinase inhibitors.

Table 1: Tyrosinase Inhibitory Activity of Selected Quinazolinone Derivatives

| Compound | IC50 (µM) | Inhibition Type | Reference |

| 2-(4-Fluorophenyl)-quinazolin-4(3H)-one | 120 ± 2 | Mixed-type | researchgate.net |

| 2-(2,6-dimethylhepta-1,5-dien-1-yl)quinazolin-4(3H)-one (Q1) | 103 ± 2 | Mixed-type, Reversible | mdpi.com |

| 3-Aryl substituted 2-(4-Fluorophenyl)-quinazolin-4(3H)-one derivatives | 0.006 - 1.609 | Not Specified | researchgate.net |

| Isopropylquinazolinone derivative (9q) | 34.67 ± 3.68 | Mixed-type | bohrium.com |

Inhibition of Leishmania donovani Trypanothione (B104310) Reductase (LdTR)

The quinazolinone framework is a key structural motif in the development of inhibitors against Leishmania donovani trypanothione reductase (LdTR). researchgate.netrsc.org LdTR is a crucial flavoenzyme in the parasite's unique trypanothione-based antioxidant defense system, making it a validated drug target for anti-leishmanial chemotherapy. researchgate.netnih.gov Its absence in mammals allows for selective targeting. rsc.org

Researchers have synthesized hybrid molecules incorporating the quinazolinone scaffold to enhance LdTR inhibitory activity. One successful approach involves creating β-carboline-quinazolinone hybrids. researchgate.netnih.gov Docking studies of these hybrids within the LdTR active site helped to understand their binding modes. researchgate.net Several of these synthesized compounds demonstrated potent inhibition of LdTR and significant activity against both the extracellular promastigote and intracellular amastigote forms of L. donovani. researchgate.netnih.gov Studies on related dihydroquinazoline (B8668462) derivatives have also identified them as inhibitors of the trypanothione reductase from the related parasite Trypanosoma brucei. diva-portal.orgacs.org These findings highlight the value of the quinazolinone scaffold in designing novel anti-leishmanial agents that act by disrupting the parasite's redox metabolism. nih.gov

Nucleic Acid Interaction Studies

DNA Binding Modes (e.g., Intercalation, Minor Groove Binding)

The planar aromatic structure of the quinazolinone core makes it a suitable candidate for interacting with DNA, a mechanism central to the activity of many anticancer agents. Derivatives of 2-methyl-3-phenylquinazolin-4-one (B3050136) have been shown to favor DNA intercalation. evitachem.com The combined presence of the 2-methyl and 3-phenyl groups enhances the planarity of the molecule, which facilitates its insertion between the base pairs of the DNA double helix. evitachem.com

Molecular docking studies have supported this binding mode, revealing a favorable binding energy for the intercalation of 6,8-dibromo-2-methyl-3-phenylquinazolin-4-one. evitachem.com In general, quinazolinone derivatives are recognized as DNA binders, and their interaction can lead to conformational changes in DNA, affecting cellular processes like replication and transcription. jscimedcentral.com The ability of these compounds to interact with DNA through modes like intercalation is a key aspect of their potential therapeutic effects, particularly in oncology. evitachem.comjscimedcentral.com

Topoisomerase Inhibition (e.g., Topo I)

Quinazolinone derivatives have been identified as a promising class of DNA topoisomerase I (Topo I) inhibitors. nih.govmdpi.com Topo I is a vital enzyme that relaxes DNA supercoiling during replication and transcription, making it a prime target for anticancer drugs. nih.govmdpi.com

Various hybrid molecules based on the quinazolinone scaffold have been designed to target this enzyme. For instance, a series of C3-quinazolinone linked β-carboline conjugates were synthesized and evaluated as Topo I inhibitors. jscimedcentral.com These compounds were found to act as DNA intercalators and significantly inhibited the DNA relaxation activity of Topo I, with several conjugates showing potent cytotoxicity against multiple cancer cell lines. jscimedcentral.com In another approach, a bicyclic fusion strategy was used to create novel pyridazino[1,6-b]quinazolinone derivatives. These compounds also demonstrated potent inhibition of Topo I, leading to cell cycle arrest and apoptosis in cancer cells. mdpi.com The development of quinazolinone-based Topo I inhibitors represents a significant avenue in the search for new chemotherapeutic agents with improved properties over classic inhibitors like camptothecin. nih.govmdpi.com

DNA Photo-Disruptive Activity

Certain derivatives of the quinazolinone scaffold have demonstrated the ability to induce DNA damage upon exposure to light, a property known as photo-disruptive activity. This has been observed in studies on 3-amino-2-methyl-quinazolin-4(3H)-ones, which share a core structure with the subject of this article. Research has shown that these compounds can be photo-activated by both UVB and UVA irradiation, leading to cleavage of plasmid DNA.

A study investigating a series of 3-amino-2-methyl-quinazolin-4(3H)-ones found that the presence and nature of substituents on the quinazolinone ring significantly influence their photo-active potential. Notably, eight out of eleven synthesized 3-amino-2-methyl-quinazolin-4(3H)-ones were found to be photo-active towards plasmid DNA under UVB light, with four of these also showing activity under UVA irradiation. The derivatization of the 3-amino group into acetamides generally led to a decrease in photo-activity, with the exception of a 6-nitro substituted acetamide (B32628) which retained activity under both UVB and UVA light. Conversely, the conversion to 3-arylamido-6-nitro derivatives resulted in a remarkable enhancement of photo-disruptive activity, with some compounds being effective at concentrations as low as 1µM. Molecular docking studies have suggested that this photo-activity is correlated with the binding affinity of these compounds to DNA.

Table 1: DNA Photo-Disruptive Activity of Selected Quinazolinone Derivatives

| Compound | Substitution | Photo-activity (UVB) | Photo-activity (UVA) |

| 3-amino-2-methyl-quinazolin-4(3H)-one | - | Active | Inactive |

| 3-amino-2-methyl-6-nitro-quinazolin-4(3H)-one | 6-nitro | Active | Active |

| 3-acetamido-2-methyl-6-nitro-quinazolin-4(3H)-one | 6-nitro, 3-acetamido | Active | Active |

| 3-amino-2-methyl-6-bromo-quinazolin-4(3H)-one | 6-bromo | Active | Inactive |

| 3-acetamido-2-methyl-6-bromo-quinazolin-4(3H)-one | 6-bromo, 3-acetamido | Active | Inactive |

| 3-arylamido-6-nitro derivatives | 6-nitro, 3-arylamido | Highly Active | Highly Active |

Data is synthesized from qualitative descriptions in the source material and is for illustrative purposes.

BLM Helicase Binding

Bloom's syndrome protein (BLM), a DNA helicase crucial for maintaining genomic stability, has emerged as a significant target for anticancer therapies. The inhibition of BLM can lead to the accumulation of DNA damage in cancer cells, ultimately triggering apoptosis. Several studies have identified quinazolinone derivatives as potent inhibitors of BLM helicase.

One study detailed the design and synthesis of new quinazolinone derivatives, leading to the discovery of a compound, designated as 9h, which exhibited nanomolar inhibitory activity and binding affinity for BLM. researchgate.net This compound was shown to effectively disrupt the recruitment of BLM to DNA within cells and inhibit the proliferation of the HCT116 colorectal cancer cell line by inducing significant DNA damage in the telomeric regions. researchgate.net Further research into N3-substituted quinazolinone derivatives identified another promising BLM inhibitor, compound 21. scribd.com This compound displayed potent BLM-dependent cytotoxicity against colorectal cancer cells while showing weaker effects on normal cells. scribd.com Mechanistic studies revealed that compound 21 could disrupt homologous recombination repair by inhibiting BLM localization at DNA double-strand break sites, thereby triggering DNA damage and suppressing cancer cell proliferation and invasion. scribd.com

Table 2: BLM Helicase Inhibitory Activity of Selected Quinazolinone Derivatives

| Compound | Key Feature | Reported Activity |

| 9h | Quinazolinone derivative | Nanomolar inhibitory activity and binding affinity for BLM. researchgate.net |

| 21 | N3-substituted quinazolinone derivative | Potent BLM inhibitor with cytotoxicity against CRC cells. scribd.com |

Receptor Binding and Modulation

The quinazolinone scaffold has also been explored for its potential to interact with various receptors in the central nervous system, including those for the neurotransmitters GABA and glutamate (B1630785), as well as adrenergic receptors.

GABA and Glutamate Receptor Interactions

The glutamatergic system, particularly the metabotropic glutamate receptor 7 (mGlu7), has been implicated in the pathophysiology of schizophrenia. Research into novel antipsychotic agents has led to the investigation of quinazolin-4-one derivatives as mGlu7 negative allosteric modulators (NAMs). A library of compounds was screened, and active compounds were identified within the quinazolinone chemotype. One such derivative, 2-(2-Chlorophenyl)-6-(2,3-dimethoxyphenyl)-3-methylquinazolin-4(3H)-one (ALX-171), demonstrated an IC50 of 6.14 µM for the human mGlu7 receptor and showed selectivity over other group III mGlu receptors. nih.gov

With regard to the GABAergic system, the primary inhibitory neurotransmitter system in the brain, certain quinazoline-related structures have been shown to modulate GABA-A receptors. While direct studies on this compound are limited in this context, research on the closely related pyrazolo[1,5-a]quinazoline scaffold has provided insights. Electrophysiological assays on recombinant α1β2γ2L-GABA-A receptors expressed in Xenopus laevis oocytes have been used to evaluate the modulatory effects of these compounds. These studies help in understanding the structure-activity relationships that govern the interaction of quinazoline-type molecules with GABA-A receptors.

α1-Adrenergic Receptor Binding

The α1-adrenergic receptors are G-protein coupled receptors that play a vital role in the sympathetic nervous system by mediating the effects of norepinephrine (B1679862) and epinephrine. nih.gov Several quinazoline derivatives have been identified as antagonists of α1-adrenergic receptors, with some being developed into clinically used drugs. For instance, prazosin, a well-known α1-antagonist, features a quinazoline core.

Research has focused on designing and synthesizing novel quinazolinone derivatives with affinity for α1-adrenoreceptors. Molecular modeling studies have been employed to predict the binding modes of these compounds to the receptor. For example, a series of quinazolinone-arylpiperazine derivatives were designed and synthesized as potential α1-adrenoceptor antagonists. While specific data on this compound is not available, the established activity of the broader quinazolinone class suggests that this scaffold is a viable pharmacophore for targeting α1-adrenergic receptors.

Applications in Materials Science and Chemical Probes

Development of Luminescent Materials

Quinazolinone derivatives have emerged as a promising class of luminescent materials. Their rigid, conjugated structure often results in significant fluorescence quantum yields. The photophysical properties, including absorption and emission wavelengths, can be rationally designed and modified through chemical synthesis. For instance, extending the π-conjugation or introducing specific electron-donating or electron-withdrawing groups can shift the emission color across the visible spectrum.

Theoretical studies on related quinazoline (B50416) derivatives have shown that atomic substitutions (e.g., replacing oxygen with sulfur or selenium) can systematically alter the optical characteristics. acs.org Calculations on 2-(2'-hydroxyphenyl) quinazoline derivatives revealed that while the parent compound (HQ) has absorption and fluorescence peaks, its sulfur (HQS) and selenium (HQSe) analogs exhibit strong absorption in the UVA region (~340 nm) with weak fluorescence, making them potential sunscreen agents. acs.org The ability to control these properties is crucial for developing new solid-state lighting components, organic light-emitting diodes (OLEDs), and security inks.

Table 1: Calculated Photophysical Properties of Substituted Quinazoline Derivatives

| Compound | Absorption Peak (nm) | Fluorescence Peak (nm) | Stokes Shift (nm) |

|---|---|---|---|

| HQ | 363.3 | 511.2 | 147.9 |

| HQS | 345.8 | 448.4 | 102.6 |

| HQSe | 340.4 | 433.1 | 92.7 |

Data derived from theoretical calculations on 2-(2'-hydroxyphenyl) quinazoline and its sulfur/selenium analogs. acs.org

Design of Fluorescent Probes

The sensitivity of the quinazolinone fluorophore to its local environment makes it an excellent candidate for the design of chemical sensors and probes for biological imaging. rsc.org

Certain quinazolinone derivatives exhibit solvatochromism, a phenomenon where the color of their emission changes with the polarity of the solvent. nih.gov This property is highly valuable for creating environment-sensitive probes that can report on the local polarity or hydration within complex systems like cell membranes or protein binding pockets. This sensitivity often arises from a change in the molecule's dipole moment upon photoexcitation, leading to differential stabilization of the ground and excited states by the solvent molecules. For example, conjugated quinazolinone-based probes have been developed that show absorption maxima between 420–540 nm and emission maxima from 500–600 nm, with the exact wavelengths being dependent on solvent polarity. rsc.org This allows them to act as reporters for changes in the microenvironment, such as monitoring protein interactions or cellular processes.

Two-photon fluorescence microscopy is a powerful technique for high-resolution imaging deep within biological tissues. It relies on probes that can be excited by the simultaneous absorption of two lower-energy photons, which offers advantages like reduced phototoxicity and deeper tissue penetration. researchgate.netnih.gov Quinazolinone derivatives are being explored for this application. rsc.org While specific two-photon absorption (2PA) data for 6-Amino-3-phenylquinazolin-4-one is not widely available, research on structurally related quinoline (B57606) derivatives demonstrates the principle. By engineering the molecular structure to enhance the 2PA cross-section (σ₂), highly efficient probes for two-photon imaging can be created.

Table 2: Two-Photon Absorption (2PA) Properties of Representative Quinoline Derivatives

| Compound | Excitation Wavelength (nm) | 2PA Cross-Section (GM*) |

|---|---|---|

| Quinoline Derivative 1 | 720 | 2.5 |

| Quinoline Derivative 2 | 800 | 15 |

| Quinoline Derivative 3 | 840 | 20 |

1 GM (Goeppert-Mayer unit) = 10⁻⁵⁰ cm⁴ s photon⁻¹. Data is illustrative and based on values reported for various engineered quinoline-based probes. researchgate.net

The quinazolinone scaffold can be functionalized with specific chelating groups to create highly selective and sensitive fluorescent sensors for metal ions and other biomarkers. tandfonline.comfigshare.com For example, a chemosensor based on a 2-(1,3-thiazol-2-yl)-2,3-dihydroquinazolin-4(1H)-one derivative was synthesized for the detection of ferric iron (Fe³⁺). figshare.com This sensor exhibited high selectivity for Fe³⁺, showing a "turn-off" or quenching response upon binding. The sensor was effective in an aqueous medium and demonstrated a very low detection limit. figshare.comsci-hub.ru

Furthermore, other quinazolinone-based probes have been designed to target specific organelles within cells, which act as important biomarkers for cellular health and function. By modifying the substituents, probes have been created that selectively accumulate in and visualize mitochondria or lysosomes in living cells. rsc.org

Table 3: Performance of a Quinazolinone-Based Fluorescent Sensor for Fe³⁺

| Parameter | Value |

|---|---|

| Target Ion | Fe³⁺ |

| Response | Fluorescence Quenching ("Turn-Off") |

| Binding Stoichiometry (Sensor:Ion) | 2:1 |

| Detection Limit | 0.0366 µg/mL |

| Medium | Ethanol-Water |

Data from a study on a 2-(1,3-thiazol-2-yl)-2,3-dihydroquinazolin-4(1H)-one sensor. figshare.comsci-hub.ru

Development of Chiral Ligands for Asymmetric Catalysis

Asymmetric catalysis, which uses chiral catalysts to produce one enantiomer of a molecule in preference to its mirror image, is a cornerstone of modern chemical synthesis, particularly in the pharmaceutical industry. youtube.com While chiral amines are often used as catalysts, the development of chiral ligands that coordinate to a metal center is a dominant strategy. youtube.com Chiral derivatives of the quinazolinone scaffold have been successfully employed as ligands in such reactions.

In one study, a series of chiral quinazolinol ligands (structurally related to quinazolinones) were synthesized and applied in the asymmetric phenylation of aryl aldehydes and the asymmetric epoxidation of chalcones. tandfonline.com The use of these ligands in combination with a metal catalyst resulted in high yields and excellent enantioselectivity, demonstrating their effectiveness in controlling the stereochemical outcome of a chemical reaction.

Table 4: Application of a Chiral Quinazolinol Ligand in Asymmetric Reactions

| Reaction Type | Substrate | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| Phenylation | Benzaldehyde | 98 | 90 |

| Phenylation | 4-Chlorobenzaldehyde | 95 | 92 |

| Phenylation | 4-Methoxybenzaldehyde | 96 | 85 |

| Epoxidation | Chalcone | 92 | 95 |

Results achieved using a specific chiral quinazolinol ligand under optimized conditions. tandfonline.com

Conclusion and Future Research Perspectives

Synthesis of Current Understanding and Key Findings

The core structure of 6-Amino-3-phenylquinazolin-4-one is recognized as a significant pharmacophore, with its derivatives demonstrating a wide array of biological activities. The synthesis of the fundamental quinazolin-4(3H)-one skeleton can be achieved through several established routes, such as the condensation of anthranilic acid with formamide (B127407) or the reaction of 2-aminobenzamides with various reagents. nuu.uznih.govrsc.orgacs.org A common and effective strategy to introduce the crucial amino group at the 6-position involves the nitration of the pre-formed quinazolinone ring, followed by a reduction step, often using reagents like tin(II) chloride (SnCl₂). nuu.uznih.gov

This 6-amino group is a key functional handle, enabling a multitude of chemical modifications and the synthesis of diverse compound libraries. nuu.uz Research has demonstrated that derivatives built upon this scaffold possess a broad spectrum of pharmacological potential, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. ptfarm.plnih.govnih.govnih.gov The phenyl group at the 3-position also plays a critical role in modulating the biological activity of these compounds. The inherent versatility of this core structure has cemented its importance as a starting point for drug discovery programs.

Identification of Unexplored Research Avenues

Despite the progress made, several avenues of research regarding this compound and its analogues remain largely unexplored.

Systematic Library Development: While the 6-amino group is a known point for derivatization, a comprehensive and systematic exploration of the chemical space through techniques like amide coupling, reductive amination, or diazotization reactions has not been fully undertaken. nuu.uz Creating large, diverse libraries from this position could uncover novel structure-activity relationships (SAR).

Broad Biological Screening: Many studies focus on a single, predefined biological target. nih.gov There is a significant opportunity in screening this compound and its simpler derivatives against a wide panel of biological targets, such as various enzyme families (e.g., kinases, phosphodiesterases) or receptor types. This could reveal entirely new therapeutic applications for this chemical class.

Development of Greener Synthetic Protocols: The development of more efficient and environmentally benign synthetic methods for the core scaffold and its subsequent derivatives represents a key area for future research, aligning with the principles of sustainable chemistry. acs.org

Challenges and Opportunities in Novel Derivative Design

The design of novel derivatives based on the this compound scaffold presents both distinct challenges and significant opportunities.

Challenges:

Achieving Target Selectivity: A primary challenge in drug design is achieving high selectivity for the intended biological target to minimize off-target effects and associated toxicity. nih.gov As the quinazolinone scaffold can interact with numerous biological molecules, ensuring selectivity is a considerable hurdle.

Predicting a Substitution's Impact: The functional outcome of a particular substitution is not always predictable. For instance, some research has shown that substituting the 6-position with certain groups, such as bromo or nitro, can lead to a decrease in cytotoxic activity in specific compound series, highlighting the complexity of SAR. nih.gov

Opportunities:

Leveraging the 6-Amino Group: The nucleophilic 6-amino group is a prime site for chemical modification, offering a straightforward path to generate extensive libraries of amides, sulfonamides, and other derivatives for SAR studies. nuu.uz

Fine-Tuning Activity via the 3-Phenyl Ring: The 3-phenyl substituent provides an excellent opportunity to fine-tune the pharmacological profile. Introducing various functional groups can modulate the compound's lipophilicity, electronic distribution, and steric bulk, which can be optimized for specific biological targets. nih.govnih.gov

Creation of Hybrid Molecules: There is a substantial opportunity to create hybrid molecules by linking the this compound scaffold with other known pharmacophores. Combining it with moieties like thiazole (B1198619) or phenol (B47542) has the potential to yield compounds with synergistic or enhanced biological activities. nih.govnih.gov

Targeting Specific Enzyme Families: The quinazolinone core has shown significant promise as an inhibitor of various enzymes, particularly protein kinases. nih.gov This presents a clear opportunity to design next-generation derivatives as potent and selective inhibitors for validated therapeutic targets like VEGFR-2 and CDK2. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-amino-3-phenylquinazolin-4-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via oxidative coupling of 2-aminobenzamide derivatives with benzyl alcohols under green conditions. A t-BuONa-mediated pathway at 120°C under oxygen achieves up to 84% yield without toxic oxidants or transition metals . Kinetic studies using HPLC or NMR can monitor intermediate formation (e.g., benzaldehyde from benzyl alcohol oxidation). Compare with alternative methods, such as KAl(SO4)2·12H2O-catalyzed condensation, which may require milder temperatures but lower yields (~65%) .

| Synthesis Method | Catalyst/Base | Yield (%) | Conditions | Reference |

|---|---|---|---|---|

| Oxidative coupling | t-BuONa/O₂ | 84 | 120°C, 24 h, solvent-free | |

| Acid-catalyzed condensation | KAl(SO4)2·12H2O | 65 | 80°C, 12 h, ethanol solvent |

Q. How can researchers characterize the physicochemical properties of this compound?

- Methodological Answer : Use spectroscopic techniques:

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., phenyl at position 3, amino at position 6) via chemical shifts (δ 7.2–8.1 ppm for aromatic protons) .

- Mass Spectrometry (HRMS) : Validate molecular weight (C₁₄H₁₁N₃O, m/z 237.0902) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (if single crystals are obtainable) .

Q. What preliminary assays are used to evaluate the bioactivity of this compound?

- Methodological Answer : Screen for antimicrobial activity using CLSI (Clinical and Laboratory Standards Institute) protocols:

- Disk Diffusion/Broth Microdilution : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. MIC (Minimum Inhibitory Concentration) values <50 µg/mL suggest potential efficacy .

- Cytotoxicity Assays : Use MTT tests on mammalian cell lines (e.g., HEK293) to rule out non-specific toxicity .

Advanced Research Questions

Q. How does the electronic nature of substituents on the phenyl ring modulate biological activity?

- Methodological Answer : Perform SAR (Structure-Activity Relationship) studies by synthesizing derivatives with electron-withdrawing (e.g., -Cl, -NO₂) or electron-donating (-OCH₃) groups. Assess changes in antibacterial potency via MIC assays. For example:

- 3-(4-Chlorophenyl) derivatives show enhanced activity due to increased lipophilicity and membrane penetration .

- Quantum Chemical Calculations : Use DFT to correlate substituent Hammett constants (σ) with bioactivity trends .

Q. What mechanistic insights explain contradictions in reported reaction yields for quinazolinone synthesis?

- Methodological Answer : Divergent yields may arise from:

- Oxidant Efficiency : Oxygen vs. TBHP (tert-butyl hydroperoxide) in oxidative steps .

- Base Strength : t-BuONa (strong base) accelerates deprotonation but may degrade sensitive intermediates .

- Resolution Strategy : Use DoE (Design of Experiments) to optimize variables (temperature, base equivalence) and validate reproducibility across labs .

Q. How can researchers ensure stability of this compound under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies:

- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (>200°C suggests thermal stability) .

- Hygroscopicity Tests : Store at 25°C/60% RH and monitor mass change; <2% mass gain indicates low moisture sensitivity .

- Light Exposure : Use UV-Vis spectroscopy to track photodegradation (λmax ~300 nm) .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing conflicting bioactivity data?

- Methodological Answer : Apply inferential statistics:

- ANOVA/Mann-Whitney U Tests : Compare MIC values across multiple batches to identify outliers .

- Principal Component Analysis (PCA) : Isolate variables (e.g., solvent purity, incubation time) causing discrepancies .

Q. How can computational modeling guide structural optimization?

- Methodological Answer : Use molecular docking (AutoDock Vina) to predict binding to targets like E. coli DNA gyrase (PDB: 3Z3). Prioritize derivatives with docking scores <-8 kcal/mol . Validate with MD simulations (GROMACS) to assess binding stability over 100 ns .

Safety and Handling

Q. What precautions are critical when handling this compound in the lab?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.